molecular formula C14H12BrNO4 B1316618 5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid CAS No. 923852-07-7

5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid

Cat. No. B1316618
M. Wt: 338.15 g/mol
InChI Key: RZISBENJZZKLMB-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid is a specialty product for proteomics research . It has a molecular formula of C14H12BrNO4 and a molecular weight of 338.15 .

Scientific Research Applications

Coordination Polymers and Photophysical Properties Compounds structurally similar to 5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid have been used to support lanthanide coordination compounds, leading to the synthesis of complexes with promising photophysical properties. These complexes form one-dimensional coordination polymers and exhibit interesting two-dimensional molecular arrays. The coordinated benzoate ligands in these complexes act as efficient light harvesting chromophores, showing significant potential for applications in fields requiring light-absorbing materials (Sivakumar et al., 2011).

Ligand Synthesis and Crystallography Chemical modifications and derivatizations of benzoic acid, similar to the target compound, have led to the formation of new aromatic carboxylic acids. These compounds have been used to derive anions for the formation of various complexes. The crystallographic analysis of such compounds provides valuable insights into their molecular geometry and potential interactions, such as hydrogen bonding, which could be critical for the development of new materials or chemical entities (Hong Lin & Yi‐Ping Zhang, 2012).

Synthesis of Benzoic Acid Derivatives Derivatives of benzoic acid, sharing structural similarities with the compound , have been synthesized through various chemical processes. These processes and the resultant products are essential for understanding the reactivity and potential applications of such compounds in different domains, including material science and medicinal chemistry (Zha Hui-fang, 2011).

properties

IUPAC Name

5-bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4/c1-19-12-7-10(15)6-11(14(17)18)13(12)20-8-9-2-4-16-5-3-9/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZISBENJZZKLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=NC=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585514
Record name 5-Bromo-3-methoxy-2-[(pyridin-4-yl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid

CAS RN

923852-07-7
Record name 5-Bromo-3-methoxy-2-[(pyridin-4-yl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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